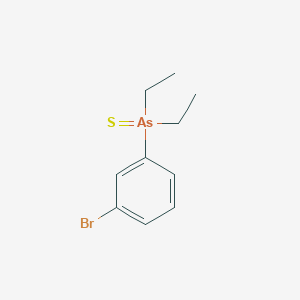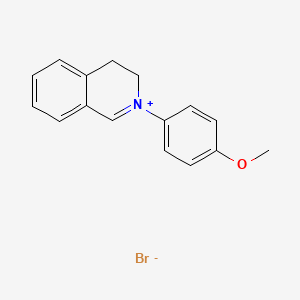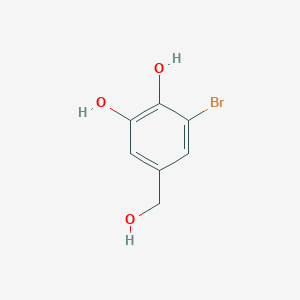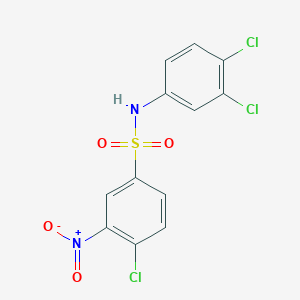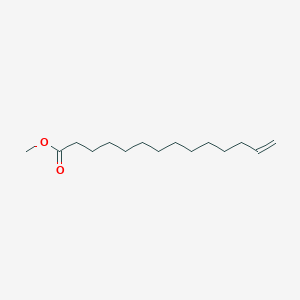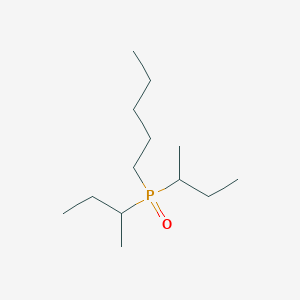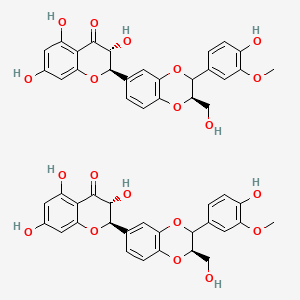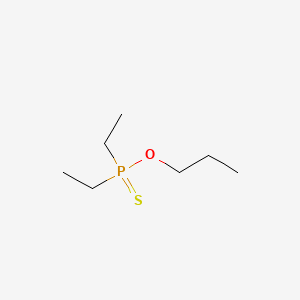
Phosphinothioic acid, diethyl-, O-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, diethyl-, O-propyl ester is an organophosphorus compound with the molecular formula C₇H₁₇OPS and a molecular weight of 180.248 g/mol . This compound is characterized by the presence of a phosphinothioic acid group, which is bonded to diethyl and O-propyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, diethyl-, O-propyl ester can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of phosphinothioic acid with diethyl and O-propyl alcohols under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize acid chlorides and alcohols in the presence of catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, diethyl-, O-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted esters. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Phosphinothioic acid, diethyl-, O-propyl ester has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinothioic acid, diethyl-, O-propyl ester involves its interaction with molecular targets through its phosphinothioic acid group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ester groups also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Phosphinothioic acid, diethyl-, O-propyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but contains a dithioic acid group instead of a thioic acid group.
Phosphinothioic acid, diethyl-, O-ethyl ester: This compound differs by having an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications in various fields.
Properties
CAS No. |
54867-58-2 |
|---|---|
Molecular Formula |
C7H17OPS |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
diethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17OPS/c1-4-7-8-9(10,5-2)6-3/h4-7H2,1-3H3 |
InChI Key |
PRDTZRKFZATRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
